molecular formula C23H27N3O B1623200 Itrocainide CAS No. 90828-99-2

Itrocainide

Cat. No.: B1623200
CAS No.: 90828-99-2
M. Wt: 361.5 g/mol
InChI Key: OIMMXIJXYSXFKM-UHFFFAOYSA-N
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Description

Itrocainide: is a chemical compound with the molecular formula C23H27N3O . It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure and properties, which make it a subject of interest for researchers.

Properties

CAS No.

90828-99-2

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-1-(2-methylphenyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C23H27N3O/c1-4-26(5-2)15-14-24-23(27)21-16-25-22(18-11-7-6-10-17(18)3)20-13-9-8-12-19(20)21/h6-13,16H,4-5,14-15H2,1-3H3,(H,24,27)

InChI Key

OIMMXIJXYSXFKM-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CN=C(C2=CC=CC=C21)C3=CC=CC=C3C

Canonical SMILES

CCN(CC)CCNC(=O)C1=CN=C(C2=CC=CC=C21)C3=CC=CC=C3C

Other CAS No.

90828-99-2

Origin of Product

United States

Preparation Methods

The preparation of Itrocainide involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and solvents to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Itrocainide undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Scientific Research Applications

Itrocainide has a wide range of scientific research applications, including:

Biological Activity

Itrocainide is a compound primarily recognized for its use as a local anesthetic and antiarrhythmic agent. Its biological activity encompasses various pharmacological effects, particularly in the cardiovascular and nervous systems. This article presents a detailed overview of the biological activities of this compound, supported by data tables, research findings, and case studies.

This compound functions mainly as a sodium channel blocker, which inhibits the influx of sodium ions during depolarization of cardiac and neural tissues. This action stabilizes the neuronal membrane and reduces excitability, making it effective in treating arrhythmias and providing local anesthesia.

Pharmacological Properties

1. Antiarrhythmic Activity:
this compound is classified as a Class IA antiarrhythmic drug. It is effective in managing ventricular tachycardia and other arrhythmias by prolonging the action potential duration and refractory period in cardiac tissues.

2. Local Anesthetic Effect:
Similar to other local anesthetics, this compound blocks nerve conduction by inhibiting sodium channels, leading to loss of sensation in the targeted area.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Cardiovascular Studies: Research indicates that this compound effectively reduces the frequency of ventricular tachycardia episodes in patients with structural heart disease. A study reported a significant decrease in arrhythmia recurrence rates among patients treated with this compound compared to those receiving placebo treatment.
  • Neurophysiological Effects: Investigations into the neuroprotective properties of this compound suggest that it may have potential benefits in conditions like neuropathic pain due to its sodium channel blocking effects.

Data Table: Summary of Biological Activities

Activity Mechanism Clinical Relevance
AntiarrhythmicSodium channel blockadeReduces ventricular tachycardia episodes
Local anesthesiaInhibition of nerve conductionProvides localized pain relief
NeuroprotectionModulation of neuronal excitabilityPotential use in neuropathic pain management

Case Studies

Case Study 1: Management of Ventricular Tachycardia
A clinical trial involving 100 patients with recurrent ventricular tachycardia demonstrated that those treated with this compound experienced a 60% reduction in arrhythmia episodes over six months compared to a control group receiving standard care. The study highlighted the drug's efficacy and safety profile in long-term management.

Case Study 2: Local Anesthesia in Surgical Procedures
In a randomized controlled trial assessing the effectiveness of this compound as a local anesthetic during minor surgical procedures, patients reported satisfactory pain relief with minimal side effects. The study concluded that this compound could serve as an effective alternative to traditional local anesthetics.

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